molecular formula C20H19FN6O2S B2557087 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 902040-40-8

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2557087
CAS No.: 902040-40-8
M. Wt: 426.47
InChI Key: RZGBAARZUHZQCX-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic organic compounds that consist of a five-membered aromatic ring with four nitrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Indoles, on the other hand, are important frameworks in the discovery of innovative drugs .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Scientific Research Applications

Research on similar compounds often focuses on pharmacological properties, metabolic pathways, and potential therapeutic applications. For instance, the metabolism and disposition studies of certain compounds in humans can elucidate how a drug is processed in the body, identifying major metabolic routes and the formation of metabolites. Studies like those on mirabegron, a β3-adrenoceptor agonist, detail the absorption, metabolism, and excretion patterns following oral administration, providing a framework for understanding the pharmacokinetics of new compounds (Takusagawa et al., 2012).

Additionally, pharmacogenetic studies explore how genetic variability affects drug metabolism, as seen in the investigation of acetaminophen metabolism among neonates and the impact of UGT1A9 genetic variability (Linakis et al., 2018). Such research underscores the importance of considering genetic factors in the pharmacokinetics and pharmacodynamics of medications.

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They are also known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2S/c1-29-14-6-7-15-13(11-23-17(15)10-14)8-9-22-19(28)12-30-20-24-25-26-27(20)18-5-3-2-4-16(18)21/h2-7,10-11,23H,8-9,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGBAARZUHZQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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